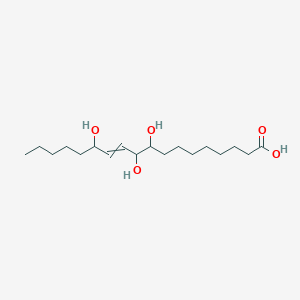
9,10,13-trihydroxyoctadec-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,13-trihydroxyoctadec-11-enoic acid involves the conversion of linoleic acid by microbial strains such as strain PR3. This process results in the production of two compounds: 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid . The synthesis can also be achieved through chemical methods, involving the use of specific reagents and conditions to obtain the desired stereoisomers .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. These processes are optimized to maximize yield and purity of the desired trihydroxy fatty acids. The use of specific microbial strains and controlled fermentation conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10,13-trihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can lead to the formation of saturated fatty acids .
Applications De Recherche Scientifique
9,10,13-trihydroxyoctadec-11-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of oxygenated fatty acids. In biology, it plays a role in plant defense mechanisms and is studied for its potential antimicrobial properties . In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Industrially, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .
Mécanisme D'action
The mechanism of action of 9,10,13-trihydroxyoctadec-11-enoic acid involves its interaction with specific molecular targets and pathways. In plants, it is involved in the defense response against fungal infections by disrupting the fungal cell membrane and inhibiting fungal growth . The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9,10,13-trihydroxyoctadec-11-enoic acid include other trihydroxy fatty acids such as 9,12,13-trihydroxy-10(E)-octadecenoic acid and 9,10,13-trihydroxy-11(E)-octadecenoic acid . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific stereochemistry and the position of its hydroxyl groups.
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23) |
Clé InChI |
NTVFQBIHLSPEGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Synonymes |
9,10,13-trihydroxyoctadec-11-enoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















